molecular formula C22H31N3O3 B400621 N-[1-(ADAMANTAN-1-YL)ETHYL]-5-(MORPHOLIN-4-YL)-2-NITROANILINE

N-[1-(ADAMANTAN-1-YL)ETHYL]-5-(MORPHOLIN-4-YL)-2-NITROANILINE

Cat. No.: B400621
M. Wt: 385.5g/mol
InChI Key: TXHBCNWBGGAEEL-UHFFFAOYSA-N
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Description

N-[1-(1-Adamantyl)ethyl]-5-morpholin-4-yl-2-nitroaniline is a complex organic compound featuring an adamantyl group, a morpholine ring, and a nitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ADAMANTAN-1-YL)ETHYL]-5-(MORPHOLIN-4-YL)-2-NITROANILINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the alkylation of adamantane derivatives, followed by nitration and subsequent substitution reactions to introduce the morpholine and aniline groups .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the desired chemical transformations .

Chemical Reactions Analysis

Types of Reactions

N-[1-(ADAMANTAN-1-YL)ETHYL]-5-(MORPHOLIN-4-YL)-2-NITROANILINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to dissolve the reactants and facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of new compounds with different functional groups .

Scientific Research Applications

N-[1-(ADAMANTAN-1-YL)ETHYL]-5-(MORPHOLIN-4-YL)-2-NITROANILINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(ADAMANTAN-1-YL)ETHYL]-5-(MORPHOLIN-4-YL)-2-NITROANILINE involves its interaction with specific molecular targets. The adamantyl group provides structural stability, while the nitroaniline moiety can participate in redox reactions. The morpholine ring may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    Adamantane derivatives: These compounds share the adamantyl group and exhibit similar structural properties.

    Morpholine derivatives: Compounds with a morpholine ring are often studied for their pharmacological activities.

    Nitroaniline derivatives:

Uniqueness

N-[1-(ADAMANTAN-1-YL)ETHYL]-5-(MORPHOLIN-4-YL)-2-NITROANILINE is unique due to the combination of its structural features, which confer specific chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C22H31N3O3

Molecular Weight

385.5g/mol

IUPAC Name

N-[1-(1-adamantyl)ethyl]-5-morpholin-4-yl-2-nitroaniline

InChI

InChI=1S/C22H31N3O3/c1-15(22-12-16-8-17(13-22)10-18(9-16)14-22)23-20-11-19(2-3-21(20)25(26)27)24-4-6-28-7-5-24/h2-3,11,15-18,23H,4-10,12-14H2,1H3

InChI Key

TXHBCNWBGGAEEL-UHFFFAOYSA-N

SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC4=C(C=CC(=C4)N5CCOCC5)[N+](=O)[O-]

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC4=C(C=CC(=C4)N5CCOCC5)[N+](=O)[O-]

Origin of Product

United States

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